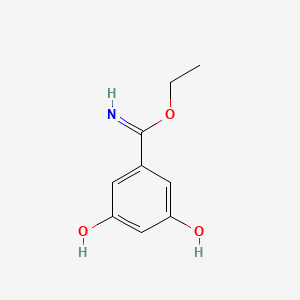

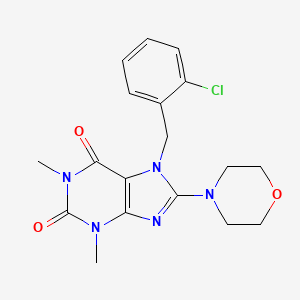

1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H24F3N3O2 and its molecular weight is 371.404. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Inhibition of Soluble Epoxide Hydrolase

One notable application of urea derivatives, similar to the specified chemical structure, is in the development of inhibitors for the human and murine soluble epoxide hydrolase (sEH). These inhibitors have shown significant pharmacokinetic improvements over previous compounds, with one study highlighting the synthesis of 1,3-disubstituted ureas possessing a piperidyl moiety. This research demonstrated that certain 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, upon oral administration in mice, exhibited a marked enhancement in potency, C(max), and AUC (area under the curve), compared to their adamantane analogues. Importantly, these novel sEH inhibitors showed a substantial increase in potency in reducing hyperalgesia in vivo, comparable to morphine, as measured by mechanical withdrawal threshold in the carrageenan-induced inflammatory pain model (Rose et al., 2010).

Central Nervous System Agents

Another research direction involves the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which were investigated for their potential as central nervous system agents. The synthesis of these compounds was inspired by recognizing a common aminoalkyl(aryl)isobenzofuran moiety in known antidepressants. The study explored the synthesis and activity of these compounds, noting significant inhibition of tetrabenazine-induced ptosis, suggesting a promising avenue for the development of new central nervous system agents (Bauer et al., 1976).

Acetylcholinesterase Inhibitors

Urea derivatives have also been evaluated for their potential as acetylcholinesterase inhibitors. A study synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to optimize the spacer length and test compounds with greater conformational flexibility. These compounds showed high inhibitory activities, indicating that such flexible spacers are compatible with significant antiacetylcholinesterase effects. The research suggests these compounds could play a role in treating conditions related to acetylcholinesterase dysfunction (Vidaluc et al., 1995).

Anticancer Agents

The synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was driven by computer-aided design to evaluate their antiproliferative activity against various cancer cell lines. The study identified compounds with significant antiproliferative effects, suggesting the potential of such urea derivatives as new anticancer agents. This research highlights the importance of diaryl ureas in medicinal chemistry and their promise as BRAF inhibitors for cancer treatment (Feng et al., 2020).

Anti-inflammatory and Antiproliferative Activities

N-acyl-N-phenyl ureas of piperidine and substituted piperidines have been synthesized and evaluated for their anti-inflammatory, anaesthetic, and antipyretic properties. Some compounds exhibited anti-inflammatory activity comparable to indomethacin, and certain derivatives also showed broad-spectrum anti-cancer activity, particularly against leukemia, at low micromolar concentrations. This research underscores the therapeutic versatility of urea derivatives in addressing inflammation and cancer (Ranise et al., 2001).

特性

IUPAC Name |

1-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F3N3O2/c19-18(20,21)14-2-1-3-15(10-14)23-17(25)22-11-13-4-7-24(8-5-13)16-6-9-26-12-16/h1-3,10,13,16H,4-9,11-12H2,(H2,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQSIYDZAJCPLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3CCOC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2358324.png)

![N-(3-fluorophenyl)-2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2358329.png)

![9-cyclohexyl-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358332.png)

![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2358334.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2358336.png)

![4-(N,N-dimethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2358337.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2358339.png)

![3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2358341.png)

![N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2358343.png)